molecular formula C12H17ClN4 B1492173 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098011-05-1

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1492173
CAS No.: 2098011-05-1
M. Wt: 252.74 g/mol
InChI Key: MMUASFCSCWRWGW-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry Applications

  • The synthesis and utilization of pyridine-based ligands for supramolecular chemistry are significant, leveraging central building blocks like 2,6-Bis(trimethyltin)pyridine for Stille-type coupling procedures. This method facilitates the preparation of complex pyridine derivatives, showcasing the versatility of pyrimidine and related compounds in constructing intricate molecular architectures (Schubert & Eschbaumer, 1999).

Coordination Chemistry

  • Pyridine and pyrimidine derivatives have been explored in coordination chemistry, particularly in forming complexes with metals. These studies have implications for understanding metal-ligand interactions and designing new materials with specific magnetic, optical, or catalytic properties. The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlights their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthetic Strategies for Novel Compounds

  • Research into efficient synthesis methods for creating substituted pyrrolo[2,3-b]pyridine derivatives, including 4-substituted 7-azaindole derivatives, illustrates the adaptability of pyrimidine-based compounds in generating a wide range of biologically and industrially relevant molecules. These synthetic strategies open pathways for the development of new drugs, dyes, and agrochemicals (Figueroa‐Pérez et al., 2006).

Antimicrobial Activities

  • The synthesis and evaluation of imide and Schiff's base derivatives derived from pyrimidine compounds have shown good antimicrobial activities, comparable to established antibiotics. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Sabry et al., 2013).

Exploration of Non-covalent Interactions

  • Investigations based on non-covalent interactions within pyrimidine derivatives contribute to our understanding of molecular interactions and structural stability. These studies are crucial for the design of molecules with desired physical, chemical, and biological properties, including drug molecules and materials for technological applications (Zhang et al., 2018).

Biochemical Analysis

Biochemical Properties

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUASFCSCWRWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.